molecular formula C14H17F2N3 B11734673 N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1856044-29-5

N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Katalognummer: B11734673
CAS-Nummer: 1856044-29-5
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: SZMZNBKOIZJAJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and an isopropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with a difluorobenzyl halide in the presence of a base such as potassium carbonate.

    Substitution with the isopropyl group: The final step includes the alkylation of the pyrazole nitrogen with isopropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the difluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as pyrazole ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as pyrazoline or partially hydrogenated products.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Wirkmechanismus

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    N-(2,3-Difluorphenyl)-2-fluorobenzamid: Diese Verbindung teilt die Difluorphenylgruppe, unterscheidet sich jedoch durch das Vorhandensein einer Benzamidgruppe anstelle des Pyrazolrings.

    N-Ethyl-4-(6-fluor-1,2-benzoxazol-3-yl)-N-methylpiperidin-1-carboxamid: Diese Verbindung enthält einen fluorierten Benzoxazolring und eine Piperidinstruktur, was sie strukturell ähnlich, aber funktionell unterschiedlich macht.

Einzigartigkeit

N-[(2,3-Difluorphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amin ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der Difluorphenylgruppe erhöht seine Stabilität und Lipophilie, während der Pyrazolring zu seinen potenziellen pharmakologischen Eigenschaften beiträgt.

Eigenschaften

CAS-Nummer

1856044-29-5

Molekularformel

C14H17F2N3

Molekulargewicht

265.30 g/mol

IUPAC-Name

N-[(2,3-difluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H17F2N3/c1-9(2)19-8-10(3)14(18-19)17-7-11-5-4-6-12(15)13(11)16/h4-6,8-9H,7H2,1-3H3,(H,17,18)

InChI-Schlüssel

SZMZNBKOIZJAJQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1NCC2=C(C(=CC=C2)F)F)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.